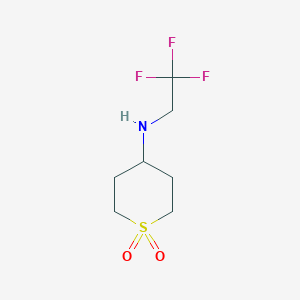
4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran1,1-dioxide is a chemical compound with the molecular formula C7H12F3NO2S It is known for its unique structure, which includes a trifluoroethyl group attached to an amino group, and a tetrahydrothiopyran ring with a dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran1,1-dioxide typically involves the reaction of a suitable thiopyran precursor with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure product quality.
Chemical Reactions Analysis
Types of Reactions
4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the dioxide functional group to a sulfide or thiol group.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the thiopyran ring and dioxide functional group can modulate its reactivity and stability. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-pyran-4-ylmethanol
- 4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran-4-carbonitrile
- 4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran-1,1-dioxide hydrochloride
Uniqueness
4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran1,1-dioxide is unique due to its combination of a trifluoroethyl group, an amino group, and a thiopyran ring with a dioxide functional group. This combination imparts distinct chemical properties, such as increased stability, reactivity, and binding affinity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C7H12F3NO2S |
|---|---|
Molecular Weight |
231.24 g/mol |
IUPAC Name |
1,1-dioxo-N-(2,2,2-trifluoroethyl)thian-4-amine |
InChI |
InChI=1S/C7H12F3NO2S/c8-7(9,10)5-11-6-1-3-14(12,13)4-2-6/h6,11H,1-5H2 |
InChI Key |
GADAXZWEFKPWCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N,5'-Trimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13010002.png)
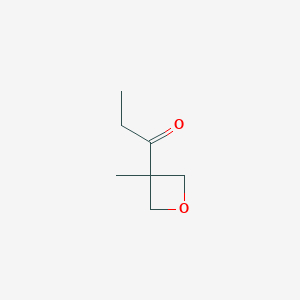
![tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13010015.png)
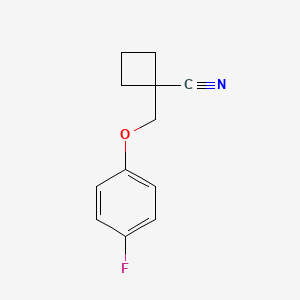
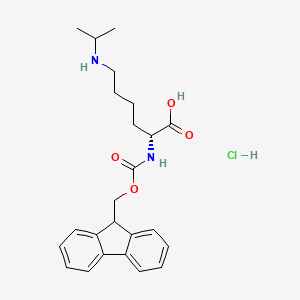
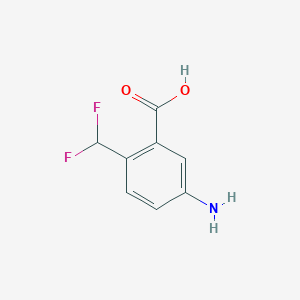
![tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B13010030.png)
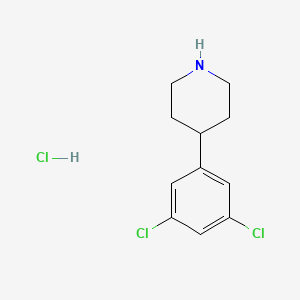
![5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13010039.png)
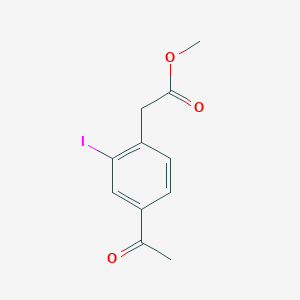
![tert-Butyl7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13010057.png)

![6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine](/img/structure/B13010067.png)
